molecular formula C12H11FN2O B054346 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole CAS No. 439082-09-4

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole

Cat. No. B054346
M. Wt: 218.23 g/mol
InChI Key: ZZLMLXFJZMDQIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole and its derivatives involves complex chemical processes. For example, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using substituted aromatic/heterocyclic acid chlorides and characterized through various techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses (Prasad et al., 2009). This study highlights the importance of the aromatic and heterocyclic moiety in determining the compound's antiproliferative activity.

Molecular Structure Analysis

Understanding the molecular structure of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole is crucial for its application in various fields. The structure of a closely related compound, risperidone, which includes the benzisoxazole and pyrimidine moieties, has been studied extensively. These moieties are essentially planar, with the piperidine ring in a slightly distorted chair conformation, highlighting the compound's complex structural attributes (Peeters, Blaton, & Ranter, 1993).

Chemical Reactions and Properties

The chemical reactions and properties of 6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole derivatives demonstrate a broad range of biological activities, including antimicrobial and antiproliferative effects. These compounds have shown efficacy against various pathogenic strains and cancer cell lines, illustrating their potential as therapeutic agents (Priya et al., 2005).

Scientific Research Applications

  • Antiproliferative Agents : A study synthesized novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as potential antiproliferative agents. These compounds were tested against various human skin fibroblast cells and carcinoma cells, showing significant antiproliferative activity, particularly in compounds with heterocyclic ring substitutions (Prasad et al., 2009).

  • Acetylcholinesterase Inhibitors : Another study focused on the synthesis of 1,2-benzisoxazole analogues, including 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, as potent acetylcholinesterase inhibitors. These compounds could have applications in treating neurological disorders like Alzheimer's disease (Basappa et al., 2004).

  • Antimicrobial Agents : A study synthesized novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides with significant antimicrobial activity against various pathogenic strains, showing promise as a new class of antimicrobial agents (Priya et al., 2005).

  • Neuroleptic Activity : Compounds containing 6-fluoro-3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles were synthesized and evaluated for their neuroleptic activity. This study provided insights into the structure-activity relationships critical for neuroleptic effects (Strupczewski et al., 1985).

  • Radioactive Tracers : A study involved the automated radiosynthesis of radioactive tracers containing 3-fluoro-2-hydroxypropyl moiety, including compounds derived from 6-fluoro-1,2-benzisoxazole. These tracers have applications in clinical imaging for conditions like hypoxia and tau pathology (Ohkubo et al., 2021).

  • Antipsychotic Properties : Benzisoxazole derivatives, including 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole, were studied for their antipsychotic properties. These compounds showed promise as antipsychotic drugs with minimal extrapyramidal symptoms (Chandra & SharadaA, 2014).

properties

IUPAC Name

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLMLXFJZMDQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NOC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591644
Record name 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole

CAS RN

439082-09-4
Record name 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-3-(1,2,3,6-Tetrahydro-4-Pyridinyl)-1,2-Benzisoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole
Reactant of Route 2
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole
Reactant of Route 3
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole
Reactant of Route 4
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole
Reactant of Route 5
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole
Reactant of Route 6
6-Fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1,2-benzisoxazole

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